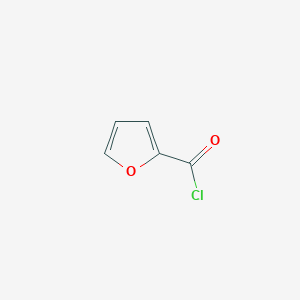
2,5-Bis(chloromethyl)pyridine
Descripción general
Descripción
2,5-Bis(chloromethyl)pyridine is a heterocyclic compound . It is an isomer of 2,5-bis(chloromethyl)pyrazine and has the same geometry as the pyridine molecule . It is a coordination complex that contains two pyrazine ligands .
Synthesis Analysis
The synthesis of 2,5-Bis(chloromethyl)pyridine involves a variety of methods. One such method involves the use of 3-picoline, oil of mirbane, and a buffer agent solution. The reaction is carried out at a temperature of 140°C with chlorine gas . Another method involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of 2,5-Bis(chloromethyl)pyridine includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 17 bond(s). There are 10 non-H bond(s), 6 multiple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 Pyridine(s) .Chemical Reactions Analysis
2,5-Bis(chloromethyl)pyridine is a heterocyclic building block for the synthesis of a variety of pyridine derivatives. It coordinates with metal ions through N-atom to form complexes .Aplicaciones Científicas De Investigación
Synthesis of Fluorescent Chemosensors
2,5-Bis(chloromethyl)pyridine can be used in the synthesis of a sensitive fluorescent chemosensor for Hg²⁺. The chemosensor is composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis(aminomethyl)pyridine .
Preparation of Carbene Pincer Ligands
This compound is also used in the preparation of carbene pincer ligands. These ligands are required for the preparation of palladium pincer carbene complex .
Synthesis of Pyridine Derivatives
2,5-Bis(chloromethyl)pyridine is a heterocyclic building block for the synthesis of a variety of pyridine derivatives .
Coordination with Metal Ions
It coordinates with metal ions through N-atom to form complexes .
Generation of Macrocycles
The conformational flexibility of the bromomethyl arms makes it an ideal choice for the generation of macrocycles .
Synthesis of Other Complex Compounds
2,5-Bis(chloromethyl)pyridine is used in the synthesis of various complex compounds such as 2,6-Bis(di-tert-butylphosphinomethyl)pyridine, 2,6-Bis(2-benzimidazolyl)pyridine, and 2,6-Bis(2-dimethylaminoethoxy)pyridine among others .
Safety and Hazards
2,5-Bis(chloromethyl)pyridine may be harmful if swallowed, cause skin irritation, serious eye damage, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The future directions of 2,5-Bis(chloromethyl)pyridine research could involve the development of novel one-pot biocatalytic processes for the preparation of versatile chemical intermediates . Additionally, the interplay between activating and deactivating substituents as well as the competition and synergism between inductive and mesomeric effects could allow for seemingly endless functionalization .
Mecanismo De Acción
Target of Action
2,5-Bis(chloromethyl)pyridine is a heterocyclic compound that primarily targets metal ions . It coordinates with these ions through its nitrogen atom, forming complexes .
Mode of Action
The compound interacts with its targets (metal ions) by coordinating with them to form complexes . This interaction results in changes in the conformational flexibility of the compound, making it an ideal choice for the generation of macrocycles .
Biochemical Pathways
It’s known that the compound is used as a building block for the synthesis of a variety of pyridine derivatives . These derivatives can potentially affect various biochemical pathways, depending on their specific structures and targets.
Result of Action
The molecular and cellular effects of 2,5-Bis(chloromethyl)pyridine’s action largely depend on the specific pyridine derivatives that are synthesized using it as a building block . For instance, it has been used in the synthesis of a sensitive fluorescent chemosensor for Hg2+, composed of two aminonaphthalimide fluorophores .
Action Environment
The action, efficacy, and stability of 2,5-Bis(chloromethyl)pyridine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of certain catalysts, as seen in its use in biocatalytic processes . .
Propiedades
IUPAC Name |
2,5-bis(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOWJNFBJPIHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40529402 | |
| Record name | 2,5-Bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(chloromethyl)pyridine | |
CAS RN |
94126-97-3 | |
| Record name | 2,5-Bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What challenges have researchers faced in synthesizing 2,5-bis(chloromethyl)pyridine, and how has recent research addressed these challenges?
A1: Previous attempts to synthesize 2,5-bis(chloromethyl)pyridine through radical chlorination often resulted in low yields of the desired dichloride. This was not due to poor radical selectivity or low reactivity of the starting materials. Instead, the main challenge stemmed from unwanted post-halogenation reactions affecting the desired product. Recent research [] has demonstrated that carefully controlling the reaction conditions, particularly during and after the halogenation step, can significantly improve the yield of 2,5-bis(chloromethyl)pyridine. This highlights the importance of optimizing reaction parameters and post-reaction handling procedures to enhance the synthesis of this valuable monomer.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B32607.png)






